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An objective comparison of leading techniques for the characterization of subvisible and

submicron particles in therapeutic use products (TUPS).

For researchers, scientists, and drug development professionals, ensuring the safety and

efficacy of therapeutic protein products is paramount. A critical aspect of this is the meticulous

analysis of particulate matter, including protein aggregates and other contaminants. These

particles, ranging from the nanometer to the micron scale, can impact product stability and

immunogenicity. This guide provides a comprehensive comparison of key particle analysis

techniques, offering supporting data, detailed experimental protocols, and visual workflows to

aid in the selection of the most appropriate methods for your research and development needs.

Data Presentation: A Comparative Overview of
Particle Analysis Techniques
The selection of a particle analysis technique is often dependent on the particle size range of

interest and the specific information required (e.g., size, concentration, morphology). The

following table summarizes quantitative data from various studies to provide a comparative

perspective on the performance of common techniques. It is important to note that results can

vary based on the specific instrument, sample preparation, and experimental conditions.
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Technique
Particle
Size Range

Measureme
nt Principle

Typical
Quantitative
Readout

Advantages Limitations

Light

Obscuration

(LO)

1 - 100 µm

Blockage of a

light beam by

a particle

Particle

number and

size

(equivalent

spherical

diameter)

Compendial

method (USP

<788>), fast,

and

reproducible

for routine

testing.[1][2]

Under-sizes

and under-

counts

translucent

particles like

protein

aggregates;

provides no

morphologica

l information.

[1][3]

Flow Imaging

Microscopy

(FIM)

1 µm - 1 mm

Digital

imaging of

particles in a

fluid stream

Particle

number, size,

and

morphology

(e.g., aspect

ratio,

circularity)

Provides

images for

particle

identification

and

characterizati

on of

morphology;

more

sensitive to

translucent

particles than

LO.[1][3]

May require

more sample

volume and

longer

analysis time

than LO.

Dynamic

Light

Scattering

(DLS)

1 nm - 10 µm Fluctuations

in scattered

light due to

Brownian

motion

Hydrodynami

c diameter,

size

distribution,

polydispersity

index

Sensitive to

small

aggregates

and

nanoparticles

; requires

small sample

volume.

Not a

counting

technique;

sensitive to

the presence

of small

amounts of

large

particles
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which can

skew results.

[4]

Size

Exclusion

Chromatogra

phy (SEC)

~5 nm - 150

nm (protein

dependent)

Separation

based on

hydrodynami

c volume

Elution time

(correlates to

size),

quantification

of monomer,

dimer, and

higher-order

aggregates

Well-

established

for

quantifying

soluble

aggregates

and

fragments.

Potential for

on-column

artifacts and

shear-

induced

aggregation/d

isaggregation

.

Nanoparticle

Tracking

Analysis

(NTA)

10 nm - 2 µm

Tracking the

Brownian

motion of

individual

particles

Particle

number

concentration

and size

distribution

(hydrodynami

c diameter)

Provides

particle-by-

particle

analysis and

concentration

measurement

s; useful for

heterogeneou

s samples.[4]

Limited by

the viscosity

of the sample

and can be

influenced by

the presence

of multiple

scattering

particles.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and

reproducible results. Below are methodologies for key particle analysis techniques.

Light Obscuration (LO) - Based on USP <788>
Objective: To enumerate subvisible particles in injections and parenteral infusions.

Materials:

Light obscuration particle counter calibrated with USP Particle Count Reference Standard.

Particle-free water or an appropriate particle-free solvent.

Clean glassware and filtration apparatus.
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Procedure:

Instrument Preparation: Ensure the light obscuration particle counter is calibrated and the

sensor is clean.

Sample Preparation:

For small-volume parenterals (<25 mL), combine the contents of 10 or more units in a

clean container to obtain a volume of not less than 25 mL.[4] If necessary, dilute with

particle-free water or a suitable solvent.[4]

For large-volume parenterals (≥25 mL), single units can be tested.[4]

Carefully mix the sample by gentle inversion. Avoid introducing air bubbles.

Measurement:

Rinse the instrument sensor with a portion of the sample.

Withdraw and analyze at least three aliquots of the sample, each not less than 5 mL.

Discard the data from the first run.

The instrument automatically counts and sizes the particles.

Data Analysis:

Calculate the average number of particles per mL for particles ≥10 µm and ≥25 µm.

Compare the results to the acceptance criteria outlined in USP <788>.[4]

Flow Imaging Microscopy (FIM)
Objective: To count, size, and characterize the morphology of subvisible particles.

Materials:

Flow imaging microscope (e.g., FlowCam).

Flow cell appropriate for the expected particle size range.
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Syringe or pump for sample delivery.

Particle-free water or buffer for cleaning.

Procedure:

Instrument Setup:

Select the appropriate objective lens and flow cell for the desired particle size range.

Focus the instrument using a standard solution or the sample matrix.

Sample Preparation:

Gently mix the sample to ensure a homogeneous suspension. Avoid introducing air

bubbles.

The required sample volume is typically between 100 µL and 1 mL.

Analysis:

Prime the system with the sample.

Acquire images of the particles as the sample flows through the flow cell. The instrument's

software will capture images and analyze various morphological parameters in real-time.

Data Analysis:

Use the software to filter and classify particles based on size, shape, and other

parameters.

Generate histograms and scatterplots to visualize the particle population.

Review images of individual particles to aid in their identification (e.g., protein aggregates,

silicone oil droplets, fibers).

Dynamic Light Scattering (DLS)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the hydrodynamic diameter and size distribution of submicron particles

and aggregates.

Materials:

DLS instrument.

Cuvettes (disposable or quartz).

Filtration device (e.g., syringe filter with a low protein binding membrane).

Particle-free buffer.

Procedure:

Sample Preparation:

Filter the sample through a 0.22 µm or smaller filter to remove large, extraneous particles

that can interfere with the measurement.

Ensure the sample concentration is within the instrument's optimal range to avoid multiple

scattering effects.

Measurement:

Equilibrate the instrument to the desired temperature.

Transfer the filtered sample into a clean, dust-free cuvette.

Place the cuvette in the instrument and allow it to thermally equilibrate.

Perform multiple measurements to ensure reproducibility.

Data Analysis:

The instrument's software calculates the autocorrelation function of the scattered light

intensity and derives the size distribution.
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Analyze the intensity, volume, and number distributions. The intensity distribution is most

sensitive to larger particles.

Assess the polydispersity index (PDI) as an indicator of the broadness of the size

distribution.

Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble protein aggregates and fragments.

Materials:

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system.

SEC column with an appropriate pore size for the protein of interest.

Mobile phase (typically a buffered solution).

UV detector (and optionally a multi-angle light scattering [MALS] detector).

Procedure:

System Preparation:

Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

Sample Preparation:

Filter the protein sample through a low-binding syringe filter (e.g., 0.22 µm).

Ensure the sample concentration is within the linear range of the detector.

Chromatographic Run:

Inject a defined volume of the prepared sample onto the column.

Run the separation at a constant flow rate.
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Data Analysis:

Integrate the peaks in the chromatogram corresponding to the monomer, aggregates, and

fragments.

Calculate the percentage of each species relative to the total peak area.

If using a MALS detector, the absolute molecular weight of each eluting species can be

determined.

Nanoparticle Tracking Analysis (NTA)
Objective: To determine the size distribution and concentration of nanoparticles and submicron

aggregates.

Materials:

NTA instrument.

Laser module and camera.

Syringe pump for sample introduction.

Particle-free diluent.

Procedure:

Sample Preparation:

Dilute the sample in a particle-free diluent to an optimal concentration for analysis

(typically 10^7 to 10^9 particles/mL). This is a critical step to avoid overlapping particle

tracks.

Instrument Setup:

Prime the sample chamber with the diluted sample.

Adjust the camera focus and detection threshold to visualize the particles.
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Measurement:

Capture a series of videos of the particles undergoing Brownian motion.

The NTA software tracks the movement of individual particles from frame to frame.

Data Analysis:

The software calculates the hydrodynamic diameter of each particle using the Stokes-

Einstein equation.

Generate a particle size distribution and concentration measurement.

Multiple captures should be analyzed to ensure statistical significance.

Visualizing the Workflow and Particle
Characterization
To better understand the relationships between different analytical techniques and their role in

the characterization of therapeutic protein products, the following diagrams have been

generated using Graphviz.
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Caption: Experimental workflow for TUPS particle analysis.
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Caption: Particle characterization pathway in TUPS.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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